
3-Hydroxy-6-methylheptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-6-methylheptan-2-one is an organic compound belonging to the class of tertiary alcohols. It has the molecular formula C8H16O2 and a molecular weight of 144.215 g/mol . This compound is characterized by the presence of a hydroxy group (-OH) attached to a saturated carbon atom, making it a tertiary alcohol . It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-6-methylheptan-2-one can be synthesized through several methods. One common method involves the aldol condensation of isovaleral and acetone in the presence of a basic substance. This reaction forms a condensate containing 4-hydroxy-6-methylheptan-2-one, which is then subjected to hydrogenation under dehydration conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes. A mixture of isovaleral and acetone is continuously fed into a reactor maintained at a predetermined temperature, along with a basic substance. The resulting mixture is continuously drawn out after a predetermined residence time, ensuring efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6-methylheptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or primary alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
3-Hydroxy-6-methylheptan-2-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-methylheptan-2-one involves its interaction with specific molecular targets. It is known to interact with epididymal-specific lipocalin-9 in humans . The hydroxy group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways and reactions.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-6-methylheptan-2-one: Another tertiary alcohol with similar structural features.
3-Heptanone, 6-methyl-: A ketone with a similar carbon backbone.
4-Hydroxy-6-methylheptan-2-one: A structural isomer with different functional group positioning.
Uniqueness
3-Hydroxy-6-methylheptan-2-one is unique due to its specific hydroxy group positioning, which imparts distinct chemical reactivity and biological interactions. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
687638-86-4 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-hydroxy-6-methylheptan-2-one |
InChI |
InChI=1S/C8H16O2/c1-6(2)4-5-8(10)7(3)9/h6,8,10H,4-5H2,1-3H3 |
InChI Key |
IUPOQZQYWZEIPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


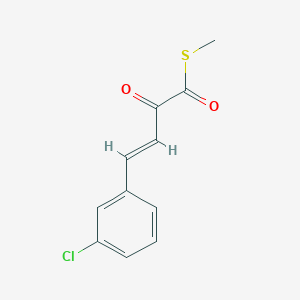
![Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)-](/img/structure/B12527114.png)
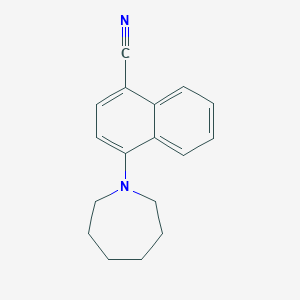
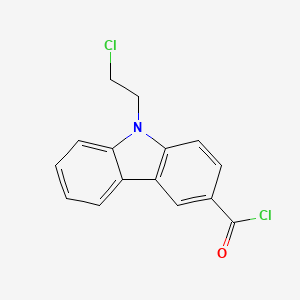
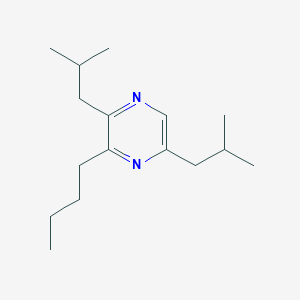
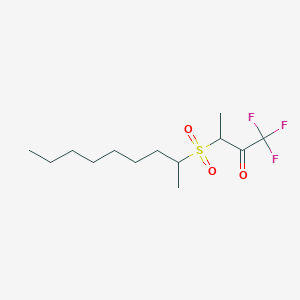
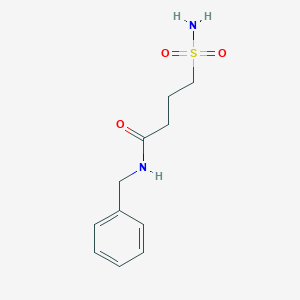
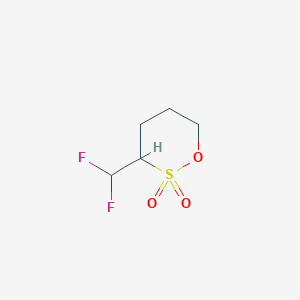
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)-](/img/structure/B12527154.png)


![Thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]-](/img/structure/B12527176.png)
![(1S,2S)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine](/img/structure/B12527178.png)
![7-Butoxy-3-[2-(4-butylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B12527186.png)
